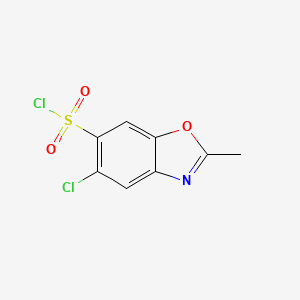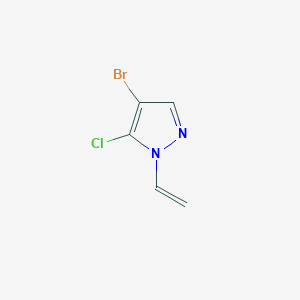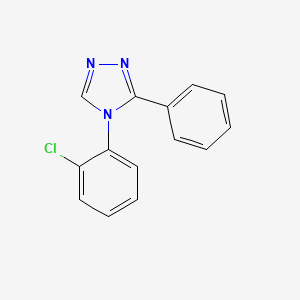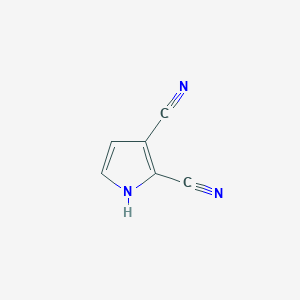
1H-Pyrrole-2,3-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-2,3-dicarbonitrile is a nitrogen-containing heterocyclic compound characterized by a pyrrole ring substituted with two cyano groups at the 2 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2,3-dicarbonitrile can be synthesized through various methods. One common approach involves the reaction of tetracyanoethylene (TCNE) with hydrochloric acid (HCl) in the presence of tin (Sn) and acetic acid (AcOH), resulting in the formation of 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrrole-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The cyano groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-dicarboxylic acid, while reduction can produce 2,3-diaminopyrrole.
Aplicaciones Científicas De Investigación
1H-Pyrrole-2,3-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for antimicrobial and anticancer agents.
Mecanismo De Acción
The mechanism by which 1H-Pyrrole-2,3-dicarbonitrile exerts its effects involves interactions with various molecular targets and pathways. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biological activities, such as enzyme inhibition or receptor activation, leading to therapeutic effects.
Comparación Con Compuestos Similares
1H-Pyrrole-2,3-dicarbonitrile can be compared with other similar compounds, such as:
1H-Pyrrole-3,4-dicarbonitrile: This compound has cyano groups at the 3 and 4 positions, leading to different chemical reactivity and applications.
2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile:
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings, exhibiting distinct biological activities and synthetic routes.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
59175-49-4 |
|---|---|
Fórmula molecular |
C6H3N3 |
Peso molecular |
117.11 g/mol |
Nombre IUPAC |
1H-pyrrole-2,3-dicarbonitrile |
InChI |
InChI=1S/C6H3N3/c7-3-5-1-2-9-6(5)4-8/h1-2,9H |
Clave InChI |
SWIRXXWZEVGZSC-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=C1C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


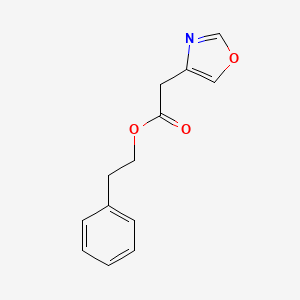
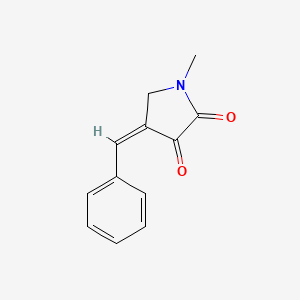
![3-(Tetrahydrofuran-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15208802.png)


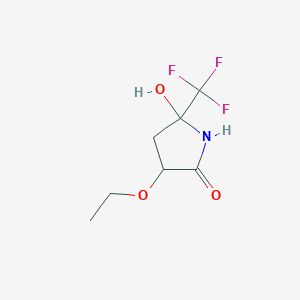
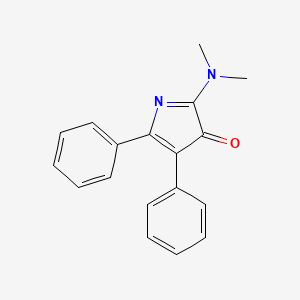

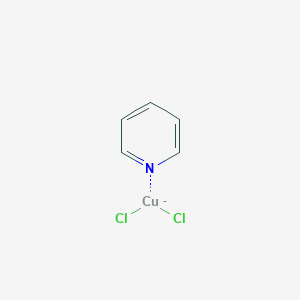
![3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carbothioamide](/img/structure/B15208827.png)
![2-(Aminomethyl)-6-(2-bromoacetyl)benzo[d]oxazole](/img/structure/B15208845.png)
